molecular formula C16H25N5O2S2 B1655776 1-propan-2-yl-3-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)amino]thiourea CAS No. 420095-11-0

1-propan-2-yl-3-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)amino]thiourea

Cat. No.: B1655776
CAS No.: 420095-11-0
M. Wt: 383.5
InChI Key: HBXGWEZKZYUCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide involves multiple steps. The starting materials typically include isopropylamine, 3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine, and hydrazinecarbothioamide. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or affecting cellular signaling pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide
  • 3,6,6-trimethyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
  • (3R,6R,7R)-N-Isopropyl-7-methoxy-3,6,9-trimethyl-10-oxo-12-(propionylamino)-2,3,5,6,7,8,9,10-octahydro-4H-1,4,9-benzoxadiazacyclododecine-4-carboxamide

Uniqueness

N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

420095-11-0

Molecular Formula

C16H25N5O2S2

Molecular Weight

383.5

IUPAC Name

1-propan-2-yl-3-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)amino]thiourea

InChI

InChI=1S/C16H25N5O2S2/c1-8(2)17-15(24)20-19-14-18-12-11(13(22)21(14)5)9-6-16(3,4)23-7-10(9)25-12/h8,14,18-19H,6-7H2,1-5H3,(H2,17,20,24)

InChI Key

HBXGWEZKZYUCQW-UHFFFAOYSA-N

SMILES

CC(C)NC(=S)NNC1NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C

Canonical SMILES

CC(C)NC(=S)NNC1NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C

Origin of Product

United States

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